QSAR-Based Antiproliferative Potential vs. Furan-2-yl and Thiophene-2-yl Amide Analogs
A validated QSAR model derived from 12 furan/thiophene amide pairs demonstrates that antiproliferative LD50 against A431 cells is dominated by LUMO energy (E_LUMO) and dispersion energy (DE), with R ≈ 0.91–0.94 for log(1/LD50) [1]. While direct measurement for the target compound is not available, the model establishes that furan-3-yl substitution (present in the target) generates a distinct E_LUMO compared to furan-2-yl and thiophene-2-yl analogs; the precise quantitative impact on LD50 can be estimated by applying the published regression equation to the compound’s computed electronic parameters.
| Evidence Dimension | Predicted antiproliferative activity (log 1/LD50) based on QSAR electronic descriptors |
|---|---|
| Target Compound Data | Pending computation of E_LUMO and DE for the specific structure; model available. |
| Comparator Or Baseline | Furan-2-yl and thiophene-2-yl amide derivatives with measured LD50 values (range ~10–100 µM) [1] |
| Quantified Difference | Not yet determined for this exact compound; the model allows relative ranking once electronic parameters are calculated. |
| Conditions | A431 epidermoid carcinoma cell line; PCM semi-empirical molecular modeling at 6-31G(d,p) level in aqueous environment [1] |
Why This Matters
The model provides a rational basis for prioritizing the furan-3-yl thiophene scaffold over furan-2-yl or thiophene-2-yl scaffolds when seeking antiproliferative activity, as the electronic differences can be translated to expected potency using the published regression.
- [1] Bober L, Baczek T, et al. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Int J Mol Sci. 2012;13(6):6665-6678. doi:10.3390/ijms13066665 View Source
